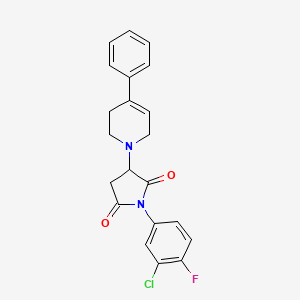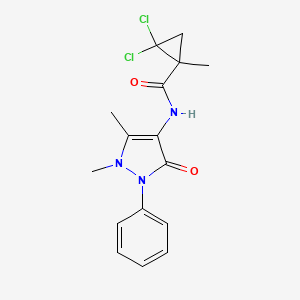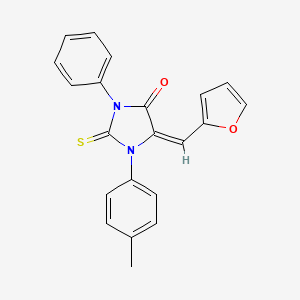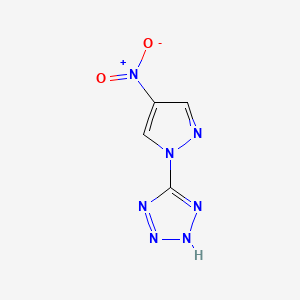![molecular formula C19H18BrN3O2 B11088745 4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B11088745.png)
4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis to an industrial scale would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide moiety.
Reduction: This reaction can reduce the quinazolinone core.
Substitution: Halogen substitution reactions can occur on the bromobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide include:
- 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Uniqueness
What sets 4-bromo-N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide apart is its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-bromo-N-(4-oxospiro[1H-quinazoline-2,1'-cyclopentane]-3-yl)benzamide |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-9-7-13(8-10-14)17(24)22-23-18(25)15-5-1-2-6-16(15)21-19(23)11-3-4-12-19/h1-2,5-10,21H,3-4,11-12H2,(H,22,24) |
InChI Key |
DFDIBNCXPAEPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088670.png)

![4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B11088675.png)
![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
![6-(3-ethoxy-4-hydroxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11088712.png)

![4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11088722.png)

![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11088725.png)
![1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11088735.png)

![(4-Chlorophenyl)(6-chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11088741.png)
